1,3-dimethyl-5-(methylsulfanyl)-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
1,3-dimethyl-5-(methylsulfanyl)-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H13N5O4S and its molecular weight is 359.36. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
Research by Trilleras et al. (2009) focused on the crystal structures of similar molecules, exploring how different substituents affect molecular packing through hydrogen bonding and π-π stacking interactions. This work provides insight into the structural nuances that can influence the design and synthesis of new compounds with desired physical and chemical properties.
Synthetic Applications and Regioselective Amination
The synthesis and chemical reactivity of related pyrimidines were explored by Gulevskaya et al. (1994), demonstrating regioselective amination processes. This research contributes to the broader field of heterocyclic chemistry, highlighting methods for functionalizing pyrimidine rings, which is crucial for the development of pharmaceuticals and agrochemicals.
Photophysical Properties and Sensing Applications
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, revealing their potential as solid-state fluorescent materials and colorimetric pH sensors due to their donor-π-acceptor structures Yan et al. (2017). This work showcases the application of pyrimidines in material science, particularly in developing new optical materials for sensing and imaging.
Novel Synthetic Routes and Catalysis
Rahmani et al. (2018) reported an efficient multicomponent synthesis of pyridine-pyrimidines, utilizing a novel catalyst under microwave irradiation, demonstrating the utility of pyrimidines in constructing complex molecules through sustainable methodologies Rahmani et al. (2018).
Anti-HIV Activity
Al-Masoudi et al. (2008) synthesized a series of pyrimidines to evaluate their potential as non-nucleoside reverse transcriptase inhibitors for HIV treatment, indicating the therapeutic relevance of pyrimidine derivatives in antiviral research Al-Masoudi et al. (2008).
Future Directions
The future directions for the study of this compound could include further exploration of its synthesis methods, reactivities of the substituents linked to the ring carbon and nitrogen atoms, and its biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Mechanism of Action
These compounds have been found to display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , and antihypertensive activity . They have also been used as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease .
Properties
IUPAC Name |
1,3-dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c1-18-12-10(14(21)19(2)15(18)22)13(25-3)17-11(16-12)8-4-6-9(7-5-8)20(23)24/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRKQMJFOZQHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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